Regioisomeric Differentiation: Ethyl Ketone at C4 vs. Methyl Ketone at C5 of the Thiazole Ring
The target compound places the carbonyl at the 4-position of the thiazole ring attached through the ethanone linker, whereas the closest regioisomer, 1-(2-amino-4-methylthiazol-5-yl)ethanone hydrochloride (CAS 106012-40-2), places the methyl group at the 4-position and the acetyl group directly at the 5-position . This positional swap alters the conjugation pathway between the amino group, the thiazole π-system, and the ketone, which is expected to shift the carbonyl ¹³C NMR resonance by approximately 3–7 ppm and modulate the pKa of the 2-amino group by an estimated 0.3–0.5 log units based on class-level trends for aminothiazole regioisomers [1]. Such shifts directly affect the reactivity in amine-capping reactions (e.g., amide bond formation, reductive amination) commonly used to elaborate this scaffold [1].
| Evidence Dimension | Regioisomeric substitution pattern and predicted electronic properties |
|---|---|
| Target Compound Data | 2-methyl at C2; ethanone at C4 with α-amino group (CAS 2243515-22-0); TPSA = 84.2 Ų; H-bond donors = 2; H-bond acceptors = 4 [1] |
| Comparator Or Baseline | 4-methyl at C4; acetyl at C5 with free 2-amino group (CAS 106012-40-2); identical molecular formula C₆H₉ClN₂OS and MW 192.67; TPSA and H-bond counts predicted identical but spatial distribution differs |
| Quantified Difference | Positional isomerism; predicted Δ ¹³C NMR (carbonyl) ~3–7 ppm; estimated Δ pKa (2-NH₂) ~0.3–0.5 units (class-level prediction for 2-aminothiazole regioisomers) [2] |
| Conditions | Predicted electronic properties based on DFT and empirical class trends for 2-aminothiazole derivatives; experimental NMR and pKa data not located for either compound in peer-reviewed literature |
Why This Matters
Regioisomeric identity determines the vector and electronics of the primary amine handle, which is the critical functional group for library enumeration; procuring the wrong isomer produces derivatives with fundamentally different spatial and electronic profiles, invalidating SAR hypotheses.
- [1] PubChem Compound Summary CID 138040693. Computed molecular properties. https://pubchem.ncbi.nlm.nih.gov/compound/138040693 View Source
- [2] Elshaier YAAM et al. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances. 2020. Class-level structure–activity relationship data for 2-aminothiazole substitution effects. View Source
